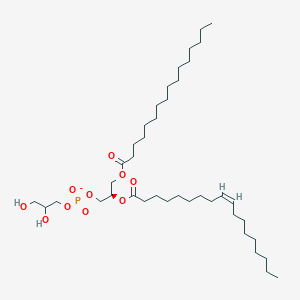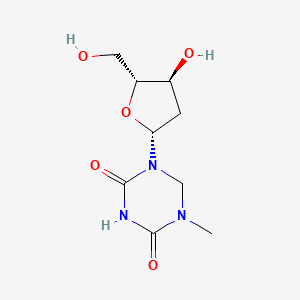
ヘディケノン
説明
Synthesis Analysis
The total synthesis of hedychenone involves a stepwise [4+2] cycloaddition, utilizing a cycloaddition of hindered diene and allenecarboxylate, which then proceeds via a [2+2] cycloadduct to yield a mixture of exo and endo isomers. The exo isomer is further converted into hedychenone through a series of steps including reduction, oxidation, olefination, and desilylation (Jung & Murakami, 2006).
Molecular Structure Analysis
Hedychenone's molecular structure is characterized by a labdane skeleton, which is a common feature among diterpenoids. This structure is significant for its interaction with biological systems, influencing its cytotoxic activity and other properties. Studies on hedychenone analogues reveal that modifications to its structure, such as the furanoid ring, can significantly impact its biological activity (Reddy et al., 2010).
Chemical Reactions and Properties
Research on sulfur-containing analogues of hedychenone highlights innovative methods for synthesizing bioactive derivatives, showing a broad substrate scope and good yields under mild conditions. These derivatives exhibit strong α-glucosidase inhibition and antibacterial activities, showcasing the chemical versatility and potential pharmaceutical applications of hedychenone (Maurya et al., 2022).
Physical Properties Analysis
The physical properties of hedychenone, such as its solubility and chromatographic characteristics, have been elucidated using high-performance thin-layer chromatography (HPTLC), providing a foundation for quantitative analysis and quality control of Hedychium extracts (Srinivas et al., 2007).
Chemical Properties Analysis
Hedychenone's chemical properties, including its cytotoxic activity against human cancer cell lines, have been extensively studied. Modification of its chemical structure has led to the synthesis of analogues with potent activity, highlighting the compound's potential as a lead for anticancer drug development (Reddy et al., 2010).
科学的研究の応用
抗炎症作用
ヘディケノンは、抗炎症化合物として特定されています . ショウガ科に属する植物であるヘディキウム・スピカトゥム(Buch-Hem)の根茎に含まれています . この用途は、さまざまな炎症性疾患の治療のための新規薬剤開発において重要です。
伝統医学
ヘディケノンを含むショウガ科の抽出物は、伝統医学で長い間使用されてきました . 伝統医学におけるこれらの抽出物の使用は、現代の医療治療における可能性のある用途を示唆しています。
薬理学的用途
ヘディケノンは、ヘディキウム属に存在する薬理学的に活性な植物構成成分の1つです . 抗炎症、鎮痛、抗糖尿病、潜在的な抗喘息、細胞毒性など、さまざまな生物学的効果について、in vitroおよびin vivoモデルで検証されています .
スキンケア用途
ヘディケノンは、その抗炎症作用によりスキンケアに使用されています . スキンケア製品の開発に利用できる可能性があります。
鎮痛作用
ヘディケノンは、鎮痛効果があることが報告されています . これは、疼痛管理におけるその潜在的な用途を示唆しています。
抗喘息作用
ヘディケノンは、潜在的な抗喘息効果があります . これは、喘息の治療におけるその潜在的な用途を示唆しています。
抗糖尿病作用
ヘディケノンは、抗糖尿病効果があることが報告されています . これは、糖尿病の治療におけるその潜在的な用途を示唆しています。
細胞毒性作用
ヘディケノンは、細胞毒性効果があることが報告されています . これは、癌治療におけるその潜在的な用途を示唆しています。
将来の方向性
Future research could focus on further elucidating the mechanism of action of Hedychenone, as well as its potential therapeutic applications . There is also scope for computation and biological study to find out possible new targets for strengthening the potency and selectivity of the relevant compounds .
作用機序
Target of Action
Hedychenone, a labdane diterpene , has been found to exhibit potent in vitro cytotoxic activity against HeLa cells . The primary target of Hedychenone is cancerous cells . .
Mode of Action
It is known that when substitutions at c-7 (7-hydroxy hedychenone, 7-acetoxy hedychenone) occur in furan-containing labdanes with -ch3 at c-8, the inhibitory action of α-glucosidase is significantly diminished . This suggests that Hedychenone may interact with its targets through a mechanism involving α-glucosidase inhibition.
Biochemical Pathways
Hedychenone is converted into 6,7-dihydro Hedychenone in the presence of 10% Pd/C in ethanol, yielding 6,7-Dihydro Hedychenone. 6,7-Dihydro Hedychenone is further reduced with LiAlH4 in THF at 0° C, yielding 6,7,11,12-tetra Hydro Hedychenone. Reduction of Hedychenone with aluminium mercury alloy yields a dimerization product . These transformations suggest that Hedychenone may affect biochemical pathways involving these compounds.
Result of Action
Hedychenone has been found to exhibit cytotoxic activity against HeLa cells . This suggests that the molecular and cellular effects of Hedychenone’s action may involve the induction of cell death in cancerous cells.
Action Environment
The action of Hedychenone may be influenced by various environmental factors. For instance, the plant from which Hedychenone is derived, Hedychium yunnanense, is native to Yunnan, China . The specific environmental conditions in this region, such as its climate and soil composition, may influence the biosynthesis of Hedychenone and thus its pharmacological activity.
生化学分析
Biochemical Properties
Hedychenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, hedychenone interacts with various biomolecules, including reactive oxygen species, and exhibits antioxidant properties by neutralizing these reactive molecules .
Cellular Effects
Hedychenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory cytokines . In cancer cell lines, hedychenone induces apoptosis and inhibits cell proliferation, highlighting its potential as an anti-cancer agent . Furthermore, hedychenone affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, hedychenone exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . Hedychenone also activates antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . Additionally, it modulates the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hedychenone have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies have shown that hedychenone maintains its anti-inflammatory and antioxidant properties over time, although its efficacy may decrease slightly due to gradual degradation . In in vitro studies, hedychenone has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of hedychenone vary with different dosages in animal models. At low to moderate doses, hedychenone exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At high doses, hedychenone may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, with a clear dose-response relationship indicating increased efficacy at higher doses, up to a certain point beyond which toxicity becomes a concern .
Metabolic Pathways
Hedychenone is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . Hedychenone also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, hedychenone is transported and distributed through specific transporters and binding proteins. It is known to interact with albumin and other plasma proteins, facilitating its transport in the bloodstream . Hedychenone accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
Hedychenone’s subcellular localization plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The compound’s targeting to specific compartments is facilitated by post-translational modifications and targeting signals that direct it to its sites of action . In mitochondria, hedychenone influences mitochondrial function and energy production, contributing to its overall biochemical effects .
特性
IUPAC Name |
(4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11-13,16,18H,5,9-10H2,1-4H3/b7-6+/t16-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTCKNHXBBXULO-ZJDHVTHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1C=CC3=COC=C3)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=COC=C3)(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107930 | |
| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919103-33-6 | |
| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919103-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Hedychenone and where is it found?
A1: Hedychenone is a furanoid labdane diterpene primarily isolated from the rhizomes of plants belonging to the Hedychium genus, which is part of the Zingiberaceae family [, , , ].
Q2: What is the molecular formula and weight of Hedychenone?
A2: Hedychenone has the molecular formula C20H26O2 and a molecular weight of 302.4 g/mol [].
Q3: What are the key structural features of Hedychenone?
A3: Hedychenone possesses a labdane diterpenoid skeleton with a furan ring. Its relative configuration has been confirmed by single-crystal X-ray diffraction [, ].
Q4: What spectroscopic data is available for characterizing Hedychenone?
A4: Researchers commonly utilize NMR (1D and 2D), IR, and MS analyses to elucidate the structure of Hedychenone and its derivatives [, , , , ].
Q5: What is the primary biological activity reported for Hedychenone?
A5: Hedychenone has demonstrated significant α-glucosidase inhibitory activity, suggesting potential as an antidiabetic agent [, ].
Q6: How potent is Hedychenone's α-glucosidase inhibitory activity?
A6: Studies have reported IC50 values for Hedychenone against α-glucosidase to be 15.93 ± 0.29 μg/mL [].
Q7: Have any synthetic analogs of Hedychenone been developed?
A7: Yes, researchers have synthesized various Hedychenone analogs, including thio analogues and hydrogenated products. These synthetic efforts aim to explore structure-activity relationships and potentially enhance biological activity [, , , ].
Q8: Have structure-activity relationship (SAR) studies been conducted on Hedychenone?
A8: Yes, modifications to the Hedychenone structure, such as the introduction of sulfur-containing groups and hydrogenation, have been explored to understand their impact on α-glucosidase inhibition and other activities [, , ].
Q9: Which Hedychenone analogs have shown promising α-glucosidase inhibitory activity?
A9: Several semisynthetic derivatives of Hedychenone, particularly those with modifications to the furan ring, have displayed even stronger α-glucosidase inhibition than the parent compound [, ].
Q10: Does Hedychenone exhibit any other biological activities?
A10: Besides α-glucosidase inhibition, Hedychenone has shown anti-inflammatory activity in both in vitro and in vivo models [, ]. Additionally, some Hedychenone derivatives have demonstrated cytotoxicity against cancer cell lines and inhibitory effects on nitric oxide production [].
Q11: What is the mechanism of action for Hedychenone's anti-inflammatory activity?
A11: While the precise mechanism remains to be fully elucidated, studies suggest that Hedychenone might exert its anti-inflammatory effects through modulation of inflammatory mediators [, ].
Q12: Have any studies investigated the pharmacokinetics of Hedychenone?
A12: While detailed pharmacokinetic data is limited, some studies have explored the absorption, distribution, metabolism, and excretion (ADME) profiles of Hedychenone and its derivatives [].
Q13: What analytical methods are employed for the quantification of Hedychenone?
A13: High-performance liquid chromatography (HPLC) coupled with various detection techniques like photodiode array detection (PDA) and electrospray ionization mass spectrometry (ESI-MS) are commonly used for quantifying Hedychenone in plant material and formulations [, ].
Q14: Has a validated analytical method been established for Hedychenone analysis?
A14: Yes, researchers have developed and validated an isocratic elution-based HPLC method adhering to regulatory guidelines for the accurate quantification of Hedychenone and its phytoconstituents [, ].
Q15: Have any total synthesis routes been reported for Hedychenone?
A15: Yes, total synthesis of (±)-Hedychenone has been achieved utilizing a stepwise allenoate diene cycloaddition strategy, providing access to this important scaffold [, ].
Q16: Have any studies explored the stability of Hedychenone under various conditions?
A16: Research has investigated the stability of Hedychenone under different conditions, including exposure to light, heat, and different solvents, to assess its degradation profile [].
Q17: What is known about the environmental impact and degradation of Hedychenone?
A17: While detailed studies on the ecotoxicological effects of Hedychenone are limited, ongoing research aims to understand its degradation pathways and potential environmental impact [].
Q18: Have any alternative compounds or substitutes for Hedychenone been investigated?
A18: Researchers are continually exploring alternative compounds, both synthetic and natural, with similar biological activities to Hedychenone. These investigations aim to identify potentially more potent or safer alternatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



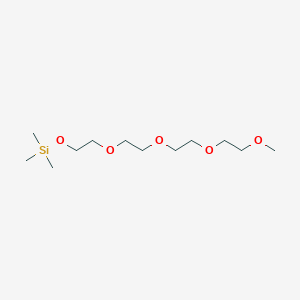
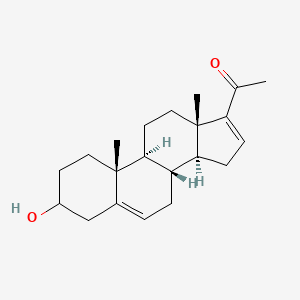
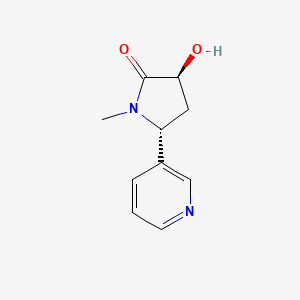
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
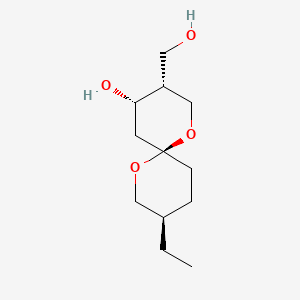
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
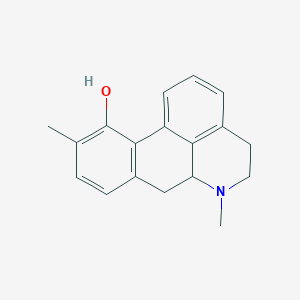
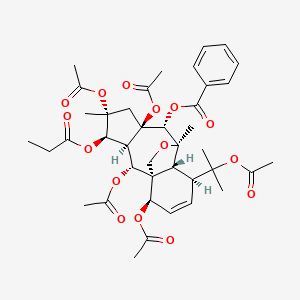
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)



